molecular formula C16H16O10 B1663418 CUG CAS No. 64664-99-9

CUG

Número de catálogo: B1663418
Número CAS: 64664-99-9
Peso molecular: 368.29 g/mol
Clave InChI: HGMXXIAQZWTZLR-WUGLTUCPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El compuesto “CUG” se refiere a una secuencia de nucleótidos de citosina, uracilo y guanina, que forman parte de las secuencias de ARN. Este compuesto es particularmente significativo en el contexto de la distrofia miotónica, un trastorno genético causado por la expansión de repeticiones de this compound en el ARN. Estas repeticiones pueden secuestrar proteínas específicas, lo que lleva a diversas disfunciones celulares .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de secuencias de CUG generalmente implica técnicas de síntesis en fase sólida. Este método permite la adición secuencial de nucleótidos a una cadena creciente, asegurando un control preciso sobre la secuencia. El proceso involucra los siguientes pasos:

Métodos de Producción Industrial

La producción industrial de secuencias de this compound implica la síntesis en fase sólida a gran escala, a menudo utilizando sintetizadores automatizados. Estas máquinas pueden producir grandes cantidades de secuencias de ARN con alta precisión y eficiencia. El proceso es similar a la síntesis a escala de laboratorio, pero se escala para satisfacer las demandas industriales .

Análisis De Reacciones Químicas

Chemical Recognition and Binding Mechanisms

r(CUG)exp forms stable hairpin structures with repeating 5'-CUG-3' motifs, creating binding pockets for small molecules. Key findings include:

Selective binding profiles :

  • Compound 1 (2H-K4NMeS) binds r(this compound)12 and r(this compound)109 with KdK_d values of 280 nM and 12 nM, respectively .

  • Binding cooperativity differs:

    • r(this compound)12: Negative cooperativity (Hill coefficient=0.6\text{Hill coefficient} = 0.6)

    • r(this compound)109: Non-cooperative (Hill coefficient=1.0\text{Hill coefficient} = 1.0) .

Covalent inhibition :

  • Derivative 2 (2H-K4NMeS-CA-biotin) inhibits r(this compound)exp-MBNL1 complexes at 10 nM in cells, outperforming non-covalent analogs .

CompoundTarget RNAKdK_d (nM)IC50 (nM)Mechanism
1 r(this compound)12280450Non-covalent
1 r(this compound)1091218Non-covalent
2 r(this compound)109N/A10Covalent

Data from in vitro binding and cellular assays .

DNA-Encoded Library (DEL) Screening for RNA Binders

A solid-phase DEL enriched with RNA-focused fragments identified novel r(this compound)exp ligands:

Library composition :

  • 12,672 compounds synthesized via split-and-pool amide couplings .

  • Building blocks: 24 Fmoc-amino acids (BB1/BB2), 22 nitrogen-rich heterocycles (BB3) .

Building Block ClassExamplesCount
Amino AcidsFmoc-Arg(Pbf)-OH, Fmoc-Lys24
HeterocyclesBenzimidazole, Azaindole22

Key hits :

  • Pyridine- and imidazole-containing compounds showed >50% inhibition of r(this compound)exp-MBNL1 binding at 1 µM .

Therapeutic Implications

Targeting r(this compound)exp with small molecules reverses DM1-associated defects:

  • Cytoplasmic translocation : Compound binding facilitates nuclear-to-cytoplasmic RNA transport, reducing nuclear toxicity .

  • Translational rescue : Inhibitors restore MBNL1 activity, improving splicing in DM1 cell models .

Comparative Analysis of Reaction Strategies

StrategyAdvantagesLimitations
Covalent InhibitorsHigh potency (IC50 ~10 nM)Off-target cross-linking risk
In Situ CatalysisRNA-directed synthesis, specificityRequires pre-functionalized probes
DEL ScreeningHigh-throughput, diverse chemical spaceLow-resolution binding data

This synthesis of chemical strategies highlights the potential for precision targeting of RNA repeats in neurodegenerative diseases. Future work may expand these approaches to other RNA-mediated disorders.

Aplicaciones Científicas De Investigación

Understanding Myotonic Dystrophy Type 1 (DM1)

Myotonic dystrophy type 1 is a genetic disorder caused by the expansion of CUG repeats in the DMPK gene. The expanded this compound repeats lead to the sequestration of RNA-binding proteins, notably muscleblind-like proteins (MBNL), which disrupts normal splicing and results in various clinical manifestations including muscle weakness and myotonia.

Case Study: MBNL Protein Interaction

A study utilized single-molecule approaches to investigate the binding interactions between MBNL1 and this compound repeats, demonstrating that expanded this compound sequences inhibit MBNL1 function, contributing to disease pathology. This research underscores the potential of targeting these interactions for therapeutic purposes .

Small Molecule Drugs

Recent advancements have led to the development of small molecules that specifically target expanded this compound repeats. One promising candidate is Cugamycin , which selectively binds to toxic RNA associated with DM1, potentially reversing the deleterious effects of expanded this compound repeats .

Table 1: Summary of Small Molecule Drugs Targeting this compound Repeats

Drug NameMechanism of ActionTargeted ConditionReference
CugamycinBinds selectively to expanded this compound repeatsMyotonic Dystrophy
Ligand 1Disrupts MBNL1-CUG complexMyotonic Dystrophy

Gene Therapy Approaches

Gene therapy strategies are being explored to address the underlying genetic causes of DM1. Techniques such as CRISPR/Cas9 are being investigated for their potential to edit or silence the genes responsible for producing toxic this compound repeat RNA .

Molecular Biology Research

The study of this compound sequences has significant implications in molecular biology, particularly in understanding RNA structure and function.

Structural Insights

Research has provided detailed structural analyses of this compound-containing RNA sequences, revealing unique hydrogen-bonding patterns and potential ligand-binding sites. For instance, a study characterized the structural motifs formed by this compound repeats, highlighting their stability and interactions with small molecules .

Table 2: Structural Properties of this compound Repeats

PropertyDescriptionReference
Binding AffinityHigh affinity for specific ligands
Structural StabilityForms stable A-form helices
Interaction with ProteinsSequesters MBNL proteins leading to splicing defects

Implications for Future Research

The applications of this compound extend beyond DM1; they encompass broader implications in understanding RNA biology and developing targeted therapies for other genetic disorders. The ongoing research into small molecules and gene editing techniques offers hope for effective treatments.

Mecanismo De Acción

El mecanismo de acción de las secuencias de CUG implica su capacidad para unirse a proteínas específicas y otras moléculas dentro de la célula. En el contexto de la distrofia miotónica, las repeticiones de this compound expandidas se unen a las proteínas similares a muscleblind, secuestrándolas e impidiéndoles realizar sus funciones normales. Este secuestro conduce a diversas disfunciones celulares, incluido el empalme alterado del ARN y la función muscular deteriorada .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

La singularidad de las secuencias de this compound radica en su papel específico en la distrofia miotónica. Las repeticiones de this compound expandidas son particularmente efectivas para secuestrar proteínas similares a muscleblind, lo que lleva a los síntomas característicos del trastorno. Esta especificidad hace que las secuencias de this compound sean un objetivo único para las intervenciones terapéuticas .

Actividad Biológica

The compound "CUG" refers to a trinucleotide repeat sequence that plays a significant role in the pathogenesis of myotonic dystrophy type 1 (DM1). This condition is characterized by the expansion of this compound repeats in the DMPK gene, leading to the sequestration of muscleblind-like 1 (MBNL1) proteins, which are crucial for RNA splicing. The biological activity of this compound and its interactions with various compounds have been extensively studied, revealing potential therapeutic avenues for DM1.

This compound repeats can bind to specific ligands, including small molecules and peptides, which can modulate their biological activity. The binding of these compounds can restore normal splicing processes by displacing MBNL1 from the toxic this compound RNA complexes. This mechanism is critical in developing therapies aimed at alleviating symptoms associated with DM1.

Case Studies and Experimental Evidence

  • Small Molecule Inhibitors :
    • Research has shown that certain small molecules can selectively bind to this compound repeats, effectively inhibiting their interaction with MBNL1. For instance, a study demonstrated that a dimeric ligand could bind to this compound repeats with significantly higher affinity than previous compounds, disrupting the MBNL1-CUG interaction and restoring normal splicing in cell models .
  • Peptide Ligands :
    • A study involving d-hexapeptides revealed that these compounds could rescue muscle atrophy in a Drosophila model of DM1. The peptides increased MBNL1 expression and improved muscle function, indicating their potential as therapeutic agents .
  • Fluorescent Probes :
    • Innovative approaches using fluorescent probes have enabled researchers to visualize this compound RNA in live cells. This method aids in understanding the dynamics of this compound repeat interactions within cellular environments .

Table 1: Summary of Compounds Targeting this compound Repeats

Compound TypeNameBinding AffinityEffect on MBNL1Model Used
Small MoleculeDimeric LigandHighRestores functionDM1 Cell Models
Peptided-HexapeptideModerateIncreases expressionDrosophila Model
Fluorescent Prober(this compound) exp ProbeN/AVisualizes RNALive Cell Imaging

Propiedades

IUPAC Name

2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMXXIAQZWTZLR-WUGLTUCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436082
Record name 3-Carboxyumbelliferyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64664-99-9
Record name 3-Carboxyumbelliferyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CUG
Reactant of Route 2
CUG
Reactant of Route 3
CUG
Reactant of Route 4
CUG
Reactant of Route 5
CUG
Reactant of Route 6
CUG

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.